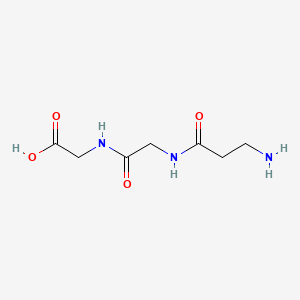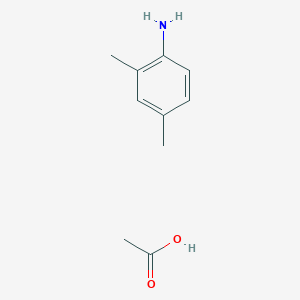
1-Propene, 1,2-dibromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propene, 1,2-dibromo-, also known as 1,2-dibromopropane, is an organic compound with the molecular formula C3H6Br2. It is a colorless liquid that belongs to the family of vicinal dihalides, which are characterized by having two halogen atoms attached to adjacent carbon atoms. This compound is known for its high reactivity due to the presence of two bromine atoms, making it a valuable intermediate in various chemical reactions .
Métodos De Preparación
1-Propene, 1,2-dibromo- can be synthesized through several methods:
Dibromination of Propene: The most common method involves the addition of bromine (Br2) to propene (C3H6) in the presence of a solvent such as carbon tetrachloride (CCl4).
Industrial Production: Industrially, 1,2-dibromopropane is produced by the bromination of propene using bromine in the presence of iron as a catalyst.
Análisis De Reacciones Químicas
1-Propene, 1,2-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: When treated with a strong base like potassium tert-butoxide (KOtBu), 1,2-dibromopropane can undergo dehydrohalogenation to form propene.
Reduction Reactions: It can be reduced to propene using reducing agents such as zinc and acetic acid.
Aplicaciones Científicas De Investigación
1-Propene, 1,2-dibromo- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It serves as a cross-linking agent in the production of certain polymers, enhancing their mechanical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biomolecules.
Mecanismo De Acción
The mechanism of action of 1-Propene, 1,2-dibromo- primarily involves its reactivity as an electrophile. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and addition reactions, targeting nucleophilic sites in other molecules .
Comparación Con Compuestos Similares
1-Propene, 1,2-dibromo- can be compared with other similar compounds such as:
1,2-Dibromoethane: Both compounds are vicinal dihalides, but 1,2-dibromoethane has two carbon atoms, whereas 1,2-dibromopropane has three.
1,3-Dibromopropane: Unlike 1,2-dibromopropane, 1,3-dibromopropane has bromine atoms on the first and third carbon atoms, leading to different chemical properties and reactivity patterns.
Propiedades
Número CAS |
26391-16-2 |
|---|---|
Fórmula molecular |
C3H4Br2 |
Peso molecular |
199.87 g/mol |
Nombre IUPAC |
(E)-1,2-dibromoprop-1-ene |
InChI |
InChI=1S/C3H4Br2/c1-3(5)2-4/h2H,1H3/b3-2+ |
Clave InChI |
JVNZUEVMRPWHLF-NSCUHMNNSA-N |
SMILES |
CC(=CBr)Br |
SMILES isomérico |
C/C(=C\Br)/Br |
SMILES canónico |
CC(=CBr)Br |
Key on ui other cas no. |
26391-16-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















